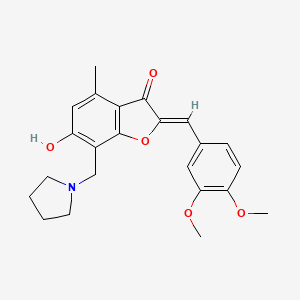![molecular formula C15H12BrNO3 B2753574 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 664311-23-3](/img/structure/B2753574.png)
4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is an organic compound characterized by the presence of a bromine atom, a phenolic hydroxyl group, and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-bromophenol and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a suitable base like sodium hydroxide or potassium carbonate. This reaction forms the imine linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures (around 50-60°C) to facilitate the formation of the imine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can serve as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound may exhibit biological activity due to its structural features. Phenolic compounds are known for their antioxidant properties, and the presence of the benzodioxin moiety could enhance its bioactivity. Research into its potential as an antimicrobial, anti-inflammatory, or anticancer agent could be promising.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The imine linkage and phenolic hydroxyl group are common motifs in drug design, potentially leading to the development of new pharmaceuticals.
Industry
In the materials science field, this compound could be used in the synthesis of polymers or as a building block for advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol would depend on its specific application. In biological systems, it could interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent modifications. The phenolic hydroxyl group could participate in redox reactions, while the imine linkage might interact with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Similar in structure but lacks the benzodioxin moiety.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Contains the benzodioxin moiety but lacks the bromophenol structure.
4-Bromo-2-hydroxybenzaldehyde: Similar phenolic structure with a bromine atom but different functional groups.
Uniqueness
4-Bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is unique due to the combination of the bromophenol and benzodioxin moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
4-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMNDUPJFMUVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2753491.png)
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
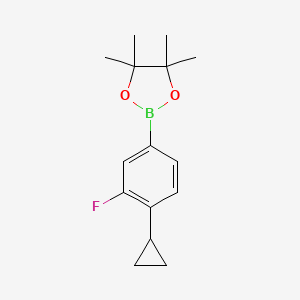
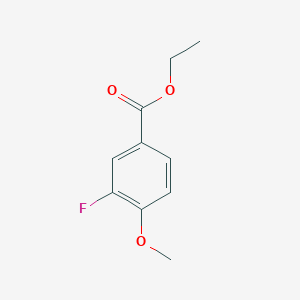
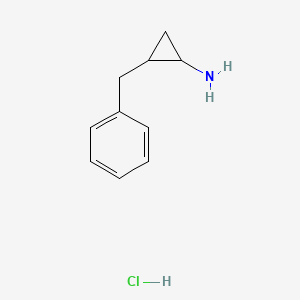
![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![3-bromo-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2753500.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)
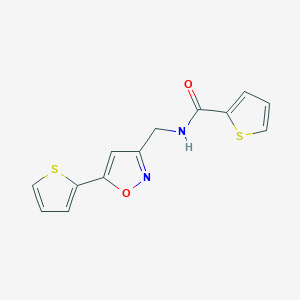
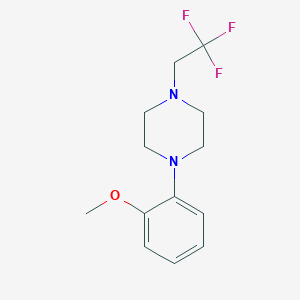
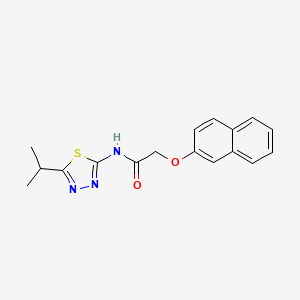
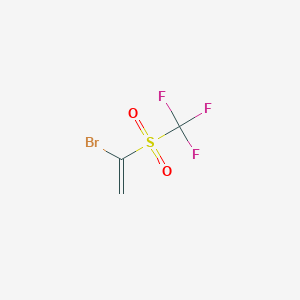
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B2753510.png)
